Flurbiprofen - 51543-38-5

Flurbiprofen

Catalog Number: EVT-7894404
CAS Number: 51543-38-5
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flurbiprofen is a monocarboxylic acid that is a 2-fluoro-[1,1'-biphenyl-4-yl] moiety linked to C-2 of propionic acid. A non-steroidal anti-inflammatory, analgesic and antipyretic, it is used as a pre-operative anti-miotic as well as orally for arthritis or dental pain. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor. It is a fluorobiphenyl and a monocarboxylic acid. It is functionally related to a propionic acid. It derives from a hydride of a biphenyl.
Flurbiprofen, a propionic acid derivative, is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity. Oral formulations of flurbiprofen may be used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis. Flurbiprofen may also be used topically prior to ocular surgery to prevent or reduce intraoperative miosis. Flurbiprofen is structurally and pharmacologically related to fenoprofen, ibuprofen, and ketoprofen.
Flurbiprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of flurbiprofen is as a Cyclooxygenase Inhibitor.
Flurbiprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of mild-to-moderate pain and symptoms of chronic arthritis. Flurbiprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.
An anti-inflammatory analgesic and antipyretic of the phenylalkynoic acid series. It has been shown to reduce bone resorption in periodontal disease by inhibiting CARBONIC ANHYDRASE.
Overview

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It belongs to the propionic acid class of NSAIDs and is commonly prescribed for the treatment of pain, inflammation, and fever. Flurbiprofen is particularly effective in managing conditions such as arthritis, dysmenorrhea, and postoperative pain. Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain.

Source

Flurbiprofen was first synthesized in the 1960s and has since been marketed under various brand names. It is derived from phenylpropionic acid and has undergone numerous studies to evaluate its efficacy and safety profile. The compound is available in various formulations, including tablets, topical gels, and injectables.

Classification

Flurbiprofen is classified as a non-selective cyclooxygenase inhibitor, affecting both cyclooxygenase-1 and cyclooxygenase-2 enzymes. This classification places it among other NSAIDs like ibuprofen and naproxen.

Synthesis Analysis

The synthesis of flurbiprofen can be achieved through several methods, each varying in complexity and yield.

Methods

  1. Gomberg-Bachmann Reaction: This method involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to produce 2-(2-fluoro-4-biphenyl) ethyl propionate. The product is then hydrolyzed to yield flurbiprofen with a yield of approximately 50% .
  2. Palladium-Catalyzed Reactions: Another efficient method utilizes palladium catalysts for decarboxylation, methylation, and hydrolysis of 4-halo-2-fluorobiphenyl combined with cyanoacetic acid derivatives. This approach emphasizes environmental safety and operational simplicity .
  3. Copper-Catalyzed Substitution: Recent advancements have introduced copper-catalyzed propargylic substitutions using Grignard reagents to synthesize flurbiprofen derivatives in enantioenriched forms .

Technical Details

The synthesis typically involves multiple steps including diazotization, hydrolysis, and purification processes that can be optimized for industrial production to enhance yield and reduce costs.

Molecular Structure Analysis

Flurbiprofen has a complex molecular structure characterized by its chiral center.

Structure

  • Molecular Formula: C15_{15}H13_{13}F1_{1}O2_{2}
  • Molecular Weight: 244.27 g/mol
  • Structural Features: The molecule consists of a biphenyl moiety with a propionic acid side chain and a fluorine substituent, contributing to its pharmacological properties.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its interactions with biological targets.

Chemical Reactions Analysis

Flurbiprofen undergoes various chemical reactions that are significant for its therapeutic action.

Reactions

  1. Cyclooxygenase Inhibition: Flurbiprofen inhibits cyclooxygenase enzymes by binding to their active sites, thereby reducing the formation of prostaglandins from arachidonic acid.
  2. Metabolism: The drug is metabolized primarily in the liver through oxidation and conjugation processes, leading to various metabolites that may retain some pharmacological activity.

Technical Details

The kinetics of these reactions can be studied through enzyme assays and spectrophotometric methods to quantify inhibition rates.

Mechanism of Action

Flurbiprofen’s mechanism of action primarily involves the inhibition of cyclooxygenase enzymes.

Process

  1. Inhibition of Cyclooxygenases: By blocking cyclooxygenase-1 and cyclooxygenase-2, flurbiprofen decreases the production of prostaglandins which are responsible for pain and inflammation.
  2. Anti-inflammatory Effects: The reduction in prostaglandin synthesis leads to decreased inflammation and pain perception in affected tissues.

Data

Clinical studies have demonstrated significant reductions in pain scores among patients treated with flurbiprofen compared to placebo controls.

Physical and Chemical Properties Analysis

Flurbiprofen exhibits distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 114–116 °C
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.

Chemical Properties

  • pKa Value: Around 4.5, indicating its acidic nature.
  • Stability: Stable under normal conditions but should be protected from light and moisture to maintain efficacy.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under various conditions .

Applications

Flurbiprofen has several scientific applications beyond its use as an analgesic:

  1. Research on Inflammation: Used extensively in studies investigating inflammatory pathways due to its potent anti-inflammatory effects.
  2. Formulation Development: Investigated for formulation into controlled-release systems or topical applications for localized pain relief.
  3. Derivative Synthesis: Flurbiprofen serves as a precursor for synthesizing novel compounds aimed at enhancing therapeutic efficacy or reducing side effects .
Mechanisms of Action in Inflammatory Pathways

Cyclooxygenase Isoform Selectivity and Inhibition Dynamics

Flurbiprofen is a non-selective cyclooxygenase (COX) inhibitor that binds reversibly to both COX-1 and COX-2 isoforms. Its inhibitory potency is quantified by IC50 values of 0.04 μM for COX-1 and 0.51 μM for COX-2 in human enzymatic assays [1] [6]. Structural analyses reveal that flurbiprofen’s carboxylic acid group forms a critical salt bridge with Arg120 in the COX active site, while its biphenyl moiety occupies a hydrophobic channel near Tyr355. The Leu384 residue in COX-2 adopts a distinct conformation compared to COX-1, creating a small alcove that moderately enhances flurbiprofen’s binding to COX-2. However, this difference is insufficient to confer high selectivity, unlike COX-2-specific inhibitors (e.g., celecoxib) that exploit the larger Val523 pocket [2] [6].

Table 1: Cyclooxygenase Inhibition Dynamics of Flurbiprofen

ParameterCOX-1COX-2Structural Determinants
IC50 (μM)0.040.51Arg120 hydrogen bonding, Leu384 positioning
Inhibition Constant1.2 nM8.7 nMHydrophobic channel occupancy, Tyr355 stability
ReversibilityRapidRapidNon-covalent binding to catalytic site

Quantum crystallography studies demonstrate that flurbiprofen exhibits stronger electrostatic interaction energies with COX-1 (-42.3 kcal/mol) than COX-2 (-38.7 kcal/mol), explaining its slight preference for COX-1. Key residues governing selectivity include His513 (COX-2) versus Arg513 (COX-1), which alters the electrostatic landscape of the arachidonic acid binding cleft [9].

Table 2: Key Residues in Flurbiprofen-COX Interactions

ResidueRole in COX-1Role in COX-2Interaction Type
Arg120Salt bridge with carboxylSalt bridge with carboxylIonic bond
Tyr355Hydrophobic stabilizationHydrophobic stabilizationπ-Stacking
Leu384Standard conformationAltered alcove formationSteric accommodation
Val523N/ASelectivity pocketNot exploited by flurbiprofen

Mutagenesis studies confirm that substituting COX-2 Val523 with the bulkier isoleucine (mimicking COX-1) reduces flurbiprofen binding by 15-fold, highlighting how minor structural differences between isoforms influence inhibition kinetics [6].

Modulation of NF-κB and AP-1 Signaling Pathways

Beyond COX inhibition, flurbiprofen enantiomers exhibit distinct immunomodulatory effects by targeting transcription factors. R-flurbiprofen (non-COX-inhibiting) suppresses lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB in RAW 264.7 macrophages at 10–50 μM concentrations [4]. This inhibition correlates with reduced DNA-binding activity of NF-κB and its downstream cytokines (TNF-α, IL-6). In zymosan-induced paw inflammation models, R-flurbiprofen diminishes NF-κB-dependent gene expression in spinal cord tissues, with efficacy comparable to dexamethasone [4].

Table 3: Effects of Flurbiprofen Enantiomers on NF-κB Activation

EnantiomerNF-κB DNA Binding InhibitionKey Molecular TargetsIn Vivo Efficacy
R-flurbiprofen70–80% at 50 μMp65 nuclear translocation, IκBα stabilityEquivalent to dexamethasone in rat paw edema
S-flurbiprofen40–50% at 50 μMCOX-mediated PGE2 reductionModerate anti-inflammatory activity

R-flurbiprofen also inhibits AP-1 (Activator Protein-1) by reducing c-Jun phosphorylation and DNA binding. This dual suppression of NF-κB and AP-1 occurs through:

  • Inhibition of IκBα phosphorylation, preventing its degradation and subsequent NF-κB release [4].
  • Blockade of cPLA2 translocation to membranes, limiting arachidonic acid release required for inflammatory signaling [8].
  • MRP4 transporter inhibition: R-flurbiprofen (IC50 = 5–12 μM) traps prostaglandins intracellularly by blocking multidrug resistance-associated protein 4 (MRP4/ABCC4), reducing extracellular PGE2 without COX inhibition [8].

Table 4: Comparative Modulation of Inflammatory Pathways

PathwayR-Flurbiprofen MechanismS-Flurbiprofen Mechanism
NF-κB signalingDirect p65 inhibition; IκBα stabilizationIndirect via COX/PGE2 suppression
AP-1 activationc-Jun phosphorylation blockadeMinimal direct effect
Prostaglandin exportMRP4 inhibition (IC50 ~10 μM)COX-dependent PGE2 reduction

These mechanisms operate in tissues with high MRP4 expression (e.g., tumors), where R-flurbiprofen reduces extracellular PGE2 by >50% at physiological concentrations (10 μM) [8].

Stereochemical Influences on Pharmacological Activity (R- vs. S-Enantiomers)

Flurbiprofen is administered as a racemate, but its enantiomers exhibit divergent bioactivities due to stereospecific interactions:

  • S-flurbiprofen is responsible for >95% of COX inhibition, with 500-fold greater potency than the R-enantiomer in suppressing prostanoid synthesis. This results from optimal positioning of its carboxylate group in the COX catalytic site [1] [5].
  • R-flurbiprofen lacks significant COX affinity (IC50 >500 μM) but retains anti-inflammatory and antitumor properties. It undergoes minimal chiral inversion in humans (<3%), allowing its effects to be studied independently [4] [5].

Table 5: Pharmacological Profile of Flurbiprofen Enantiomers

PropertyS-FlurbiprofenR-Flurbiprofen
COX-1/2 inhibitionIC50 = 0.04–0.51 μM>500 μM (no significant inhibition)
NF-κB suppressionModerate (via PGE2 reduction)Strong (direct p65 inhibition)
MRP4 inhibitionWeakIC50 = 5–12 μM
In vivo anti-inflammationPrimary contributor in racemateSynergistic via COX-independent pathways
Metabolic inversionNone<3% in humans

Synthetic mutual prodrugs covalently linking flurbiprofen to antioxidants (e.g., umbelliferone) retain stereochemical integrity while masking the carboxylic acid group. These prodrugs hydrolyze selectively in plasma, releasing active enantiomers without gastric toxicity. Molecular docking confirms that such prodrugs maintain affinity for COX-2 over COX-1, leveraging the enlarged Val523 pocket [3].

The R-enantiomer’s bioactivity is context-dependent:

  • In cancer models, it downregulates NF-κB target genes (e.g., Bcl-2, cyclin D1), inducing apoptosis independently of prostaglandins [4] [8].
  • In neuroinflammation, it reduces spinal PGE2 by inhibiting MRP4, providing analgesia without COX-related side effects [8].

These stereospecific mechanisms highlight opportunities for enantiomer-specific therapeutics targeting inflammation or cancer.

Properties

CAS Number

51543-38-5

Product Name

Flurbiprofen

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

SYTBZMRGLBWNTM-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Solubility

2.49e-02 g/L

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.